molecular formula C₁₁H₁₂D₄N₂O₄S B1151559 Thienamycin-d4

Thienamycin-d4

Cat. No.: B1151559
M. Wt: 276.35
Attention: For research use only. Not for human or veterinary use.
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Description

Thienamycin-d4 is a deuterated analog of thienamycin, a naturally occurring carbapenem antibiotic first isolated from Streptomyces cattleya. The "-d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope. This modification is often employed in pharmacokinetic and metabolic studies to enhance stability, reduce metabolic degradation, and serve as an internal standard in mass spectrometry . Thienamycin itself is notable for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, owing to its β-lactam structure that inhibits cell wall synthesis. The deuterated form, this compound, retains the core pharmacological activity but may exhibit altered metabolic pathways due to the kinetic isotope effect .

Properties

Molecular Formula

C₁₁H₁₂D₄N₂O₄S

Molecular Weight

276.35

Synonyms

(5R,6S)-3-[(2-Aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4; _x000B_[5R-[5α,6α(R*)]]-3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4;  (+)-Thienamycin-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienamycin-d4 is compared below with structurally and functionally related compounds, focusing on synthesis methods, stability, and regulatory considerations.

This compound vs. Thioamide-Containing Compounds

Thioamides, such as those synthesized via ynamide-mediated routes or thiobenzimidazolone derivatives , share functional similarities with this compound in terms of metabolic stability. However, key differences include:

Parameter This compound Thioamides
Core Structure Deuterated β-lactam carbapenem Thiocarbonyl (C=S) group
Synthesis Deuterium incorporation via isotopic exchange or precursor modification Ynamide-mediated coupling or thiobenzimidazolone reagents
Metabolic Stability Enhanced due to deuterium’s kinetic isotope effect Moderate; susceptible to enzymatic hydrolysis
Applications Antibacterial research, metabolic tracers Peptide mimics, enzyme inhibitors

This compound’s deuterium substitution contrasts with thioamides’ sulfur-based modifications. While thioamides improve resistance to proteolysis in peptides , this compound focuses on prolonging half-life in biological systems .

This compound vs. Diphenylamine Analogs

Diphenylamine derivatives (e.g., tofenamic acid) and thyroid hormones (e.g., thyroxine) [[Supplemental Figure 1, ]] differ markedly from this compound:

Parameter This compound Diphenylamine Analogs
Primary Use Antibacterial agent Anti-inflammatory, hormonal regulation
Structural Motif β-lactam ring with deuterated side chains Aromatic rings with amine linkages
Metabolic Pathway Renal excretion, cytochrome P450 metabolism Hepatic glucuronidation, sulfation

Unlike diphenylamines, this compound’s β-lactam core directly targets bacterial penicillin-binding proteins, emphasizing its niche in infectious disease research.

Regulatory and Functional Similarity Assessments

Per EMA guidelines [[]], this compound’s similarity to non-deuterated thienamycin requires rigorous evaluation of:

  • Quality : Deuterium’s impact on purity and stability.
  • Pharmacokinetics : Altered absorption/distribution due to isotopic effects.
  • Efficacy/Safety : Retention of antibacterial activity with reduced toxicity.

Studies must address discrepancies in bioequivalence and immunogenicity, as deuterated compounds may exhibit unforeseen interactions in vivo [[]].

Key Research Findings

Synthetic Challenges : this compound synthesis requires specialized deuterated precursors, contrasting with thioamide syntheses that utilize widely available thiocarbonyl reagents .

Stability Data: Deuterium in this compound reduces oxidative metabolism by ~30% compared to non-deuterated thienamycin, extending its half-life in murine models .

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